molecular formula C7H3BrClFO B1291520 4-Bromo-3-fluorobenzoyl chloride CAS No. 695188-21-7

4-Bromo-3-fluorobenzoyl chloride

Cat. No. B1291520
CAS RN: 695188-21-7
M. Wt: 237.45 g/mol
InChI Key: QKNNWDFHKRIYJH-UHFFFAOYSA-N
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Description

4-Bromo-3-fluorobenzoyl chloride is a halogenated aromatic compound that is structurally related to various other halogen-substituted benzoyl chlorides. Although the specific compound is not directly studied in the provided papers, related compounds with similar substitution patterns on the benzene ring have been synthesized and characterized, providing insights into the chemical behavior that this compound might exhibit.

Synthesis Analysis

The synthesis of halogenated benzoyl compounds typically involves halogenation reactions, as seen in the synthesis of 3-Bromo-2-fluorobenzoic acid, where bromination was a key step in the synthesis process . Similarly, the synthesis of Methyl 4-Bromo-2-methoxybenzoate involved bromination of a fluorotoluene derivative . These methods suggest that the synthesis of this compound could potentially be achieved through similar halogenation techniques, followed by the introduction of a benzoyl chloride group.

Molecular Structure Analysis

The molecular structure of halogenated benzoyl chlorides has been studied using various techniques, including X-ray diffraction and spectroscopy. For instance, the molecular conformational structures of 2-fluorobenzoyl chloride and other halogenated benzoyl chlorides have been investigated, revealing the existence of non-planar conformers and trends in bond distances with increasing halogen atomic size . These findings can be extrapolated to predict the molecular structure of this compound, which is likely to exhibit similar non-planar conformations and bond distance trends.

Chemical Reactions Analysis

The reactivity of halogenated benzoyl chlorides typically involves reactions at the carbonyl group or through substitution reactions at the halogenated sites. The synthesis of thioureas from 4-fluorobenzoyl isothiocyanate indicates that the carbonyl group can be a reactive site for nucleophilic attack . Additionally, the synthesis of azobenzene derivatives from halogenated benzoates suggests that halogen atoms can be displaced in substitution reactions . These studies provide a basis for understanding the types of chemical reactions that this compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoyl chlorides are influenced by the nature and position of the halogen substituents. For example, the crystal packing and hydrogen bonding patterns observed in the derivatives of benzylidene-4-hydroxybenzohydrazide indicate that halogen substituents can affect the solid-state structure and intermolecular interactions . The gas-phase molecular structures of halogenated benzoyl chlorides also show trends in conformational behavior with increasing halogen size . These studies suggest that this compound would have distinct physical and chemical properties, such as melting point, solubility, and reactivity, which would be influenced by the bromo and fluoro substituents on the aromatic ring.

Safety and Hazards

“4-Bromo-3-fluorobenzoyl chloride” should be handled with care. Avoid contact with skin and eyes, and avoid formation of dust and aerosols . Use personal protective equipment and ensure adequate ventilation .

Mechanism of Action

Target of Action

4-Bromo-3-fluorobenzoyl chloride is a chemical compound used primarily in industrial and scientific research It is known to be used in the synthesis of biaryl intermediates , suggesting that it may interact with various organic compounds during synthesis processes.

Mode of Action

The mode of action of this compound is likely through electrophilic aromatic substitution . In this process, the compound acts as an electrophile, interacting with aromatic compounds such as benzene. The electron-rich pi bond of the aromatic compound attacks the electrophile, forming a sigma bond and generating a positively charged intermediate. This intermediate then loses a proton, reforming the aromatic compound with the electrophile now attached .

Biochemical Pathways

Given its role in the synthesis of biaryl intermediates , it may be involved in various synthetic pathways in organic chemistry.

Pharmacokinetics

It is known to cause severe skin burns and eye damage , indicating that it can be absorbed through the skin and eyes.

Result of Action

The primary result of the action of this compound is the formation of biaryl intermediates . These intermediates can then be used in further reactions to synthesize more complex organic compounds. It should be noted that the compound is corrosive and can cause severe skin burns and eye damage .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it should be stored in a dry, cool, and well-ventilated place . Exposure to moist air or water should be avoided , as it may lead to the release of irritating gases and vapors . Furthermore, it should be handled in a well-ventilated place using personal protective equipment .

properties

IUPAC Name

4-bromo-3-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNNWDFHKRIYJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627069
Record name 4-Bromo-3-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

695188-21-7
Record name 4-Bromo-3-fluorobenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Oxalyl dichloride (6.1 g, 48 mmol) was added to a solution of 4-bromo-3-fluoro-benzoic acid (7 g, 32 mmol) in DCM (80 mL) at 0° C. followed by DMF (0.2 mL) and the reaction mixture was stirred at RT for 2 h and then conentrated under vacuum to provide crude 4-bromo-3-fluoro-benzoyl chloride.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step Two

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